molecular formula C29H28N2O4S2 B15078675 N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-34-9

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B15078675
CAS No.: 303059-34-9
M. Wt: 532.7 g/mol
InChI Key: DPHJGRDVXCSBPJ-UHFFFAOYSA-N
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Description

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two dimethylphenyl groups attached to a fluorene core with disulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common approach is to start with the fluorene core and introduce the sulfonamide groups through sulfonation reactions. The dimethylphenyl groups can be attached via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process, minimize waste, and enhance safety.

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide functionalities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the sulfonamide moieties.

Scientific Research Applications

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound’s unique properties could be exploited in materials science, such as in the development of advanced polymers or electronic materials.

Mechanism of Action

The mechanism of action of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorene derivatives with sulfonamide groups or dimethylphenyl substitutions. Examples might be N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonate or N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-diamine.

Uniqueness

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and material properties compared to other similar compounds.

Properties

CAS No.

303059-34-9

Molecular Formula

C29H28N2O4S2

Molecular Weight

532.7 g/mol

IUPAC Name

2-N,7-N-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C29H28N2O4S2/c1-18-7-5-9-28(20(18)3)30-36(32,33)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)37(34,35)31-29-10-6-8-19(2)21(29)4/h5-14,16-17,30-31H,15H2,1-4H3

InChI Key

DPHJGRDVXCSBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5C)C)C

Origin of Product

United States

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